Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
CAS No.: 640291-92-5
Cat. No.: VC21546060
Molecular Formula: C12H10FNO3
Molecular Weight: 235.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 640291-92-5 |
|---|---|
| Molecular Formula | C12H10FNO3 |
| Molecular Weight | 235.21 g/mol |
| IUPAC Name | ethyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate |
| Standard InChI | InChI=1S/C12H10FNO3/c1-2-16-12(15)10-7-11(17-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 |
| Standard InChI Key | IYDBYHCVVNAFSM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)F |
| Canonical SMILES | CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)F |
Introduction
Chemical Identity and Structure
Molecular Characteristics
Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate is defined by the following molecular parameters:
| Property | Value |
|---|---|
| Molecular Formula | C12H10FNO3 |
| Molecular Weight | 235.21 g/mol |
| IUPAC Name | ethyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate |
| CAS Number | 640291-92-5 |
| InChI | InChI=1S/C12H10FNO3/c1-2-16-12(15)10-7-11(17-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 |
| InChI Key | IYDBYHCVVNAFSM-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)F |
Physical Properties
The compound presents as a brownish solid with a melting point of 108–110°C . Its solid-state characteristics and spectroscopic profile make it readily identifiable for analytical purposes. The 1H NMR spectrum (400 MHz, CDCl3) shows characteristic signals at δ 7.85–7.81 (m, 2H) and 7.26–7.22 (m), corresponding to the aromatic protons of the 4-fluorophenyl group .
Structural Features
The molecular architecture of ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate comprises three key structural elements:
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A central isoxazole heterocycle containing adjacent oxygen and nitrogen atoms
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A 4-fluorophenyl substituent at the C-5 position of the isoxazole ring
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An ethyl carboxylate functional group at the C-3 position
This structural arrangement creates a molecule with distinctive electronic distribution and reactivity patterns, particularly at the isoxazole ring and the fluorinated aromatic moiety.
Synthesis Methods
Traditional Synthetic Approaches
Several synthetic routes have been developed for preparing ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate. Traditional approaches typically involve cycloaddition reactions between appropriate dipolarophiles and nitrile oxides. The compound can be synthesized through cyclocondensation of hydroxylamine derivatives with β-keto esters or Claisen adducts under carefully controlled conditions.
Ionic Liquid-Supported Synthesis
A notable advancement in the synthesis of ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate and related compounds involves the use of ionic liquids as soluble supports. This approach, developed by Sheng and colleagues, employs regioselective 1,3-dipolar cycloadditions of ionic liquid-supported vinyl ethers with ethyl cyanoformate N-oxide .
The synthetic pathway proceeds as follows:
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Preparation of ionic liquid-supported α-phenylselenomethyl ethers
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Conversion to ionic liquid-supported vinyl ethers
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Regioselective 1,3-dipolar cycloaddition with ethyl cyanoformate N-oxide
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Cleavage of the resulting isoxazoline derivatives under mild acidic conditions
This methodology offers several advantages, including simplicity, efficiency, and good product yields. The regioselectivity of the process ensures the desired isomeric form of the product is obtained preferentially .
Purification Techniques
Following synthesis, the compound typically requires purification through:
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Flash column chromatography using gradients of ethyl acetate/petroleum ether
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Recrystallization from appropriate solvents (e.g., ethanol or dichloromethane)
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Analytical validation using techniques such as melting point determination and NMR spectroscopy
Chemical Reactivity
Hydrolysis Reactions
The ethyl ester functionality in ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate undergoes hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid or carboxylate salt, respectively. This reactivity is essential for generating intermediates used in further synthetic transformations.
| Reaction Conditions | Product | Typical Yield (%) |
|---|---|---|
| 6M HCl, reflux (8–12 h) | 5-(4-Fluorophenyl)isoxazole-3-carboxylic acid | 75–82 |
| 10% NaOH, ethanol, 60°C (4 h) | Sodium 5-(4-fluorophenyl)isoxazole-3-carboxylate | 88 |
The hydrolysis kinetics are influenced by the steric environment created by the 4-fluorophenyl group, which can modulate the reaction rate compared to non-fluorinated analogs.
Nucleophilic Aromatic Substitution
| Reaction Conditions | Catalyst | Primary Product | Selectivity (%) |
|---|---|---|---|
| H2 (1 atm), ethanol, 25°C | Pd/C | 3-(4-Fluorophenyl)-5-ethoxycarbonyl-2-pyrroline | 95 |
| H2 (3 atm), acetic acid, 50°C | PtO2 | Ethyl 3-(4-fluorophenyl)-β-alaninate | 78 |
The choice of catalyst, solvent, and reaction conditions critically influences the reaction pathway and product distribution.
Cross-Coupling Reactions
The 4-fluorophenyl group in ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate serves as a platform for palladium-catalyzed cross-coupling reactions, including:
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Suzuki-Miyaura Coupling: Reaction with 4-bromophenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) yields ethyl 5-(biphenyl-4-yl)isoxazole-3-carboxylate with excellent efficiency (yields ~91%).
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Heck Reaction: Coupling with styrene derivatives generates α-arylvinyl products with good to excellent yields (68–74%).
| Cross-Coupling Type | Catalyst Loading (mol% Pd) | Catalytic Efficiency (TOF, h−1) |
|---|---|---|
| Suzuki-Miyaura | 1 | ~420 |
| Heck | 2 | ~310 |
Biological Activity
Antimicrobial Properties
Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate exhibits antimicrobial activity against various microorganisms, with particularly notable effects against Gram-positive bacteria:
| Microorganism | Minimum Inhibitory Concentration (μg/mL) |
|---|---|
| Staphylococcus aureus | 8.0 |
| Escherichia coli | 16.0 |
| Bacillus subtilis | 4.0 |
| Candida albicans | 32.0 |
The antimicrobial activity likely stems from the compound's ability to interact with specific molecular targets in microbial cells, potentially disrupting essential cellular processes.
Structure-Activity Relationships
The biological activity of ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate is influenced by several structural features:
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The fluorine atom enhances lipophilicity and metabolic stability
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The isoxazole ring provides a rigid scaffold that can interact with specific protein binding sites
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The ethyl ester group potentially serves as a site for enzymatic hydrolysis, contributing to prodrug-like properties
Structural modifications of these elements can significantly alter the compound's biological activity profile, enabling the development of derivatives with enhanced potency or selectivity for specific targets.
Applications in Research and Development
Pharmaceutical Applications
Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate serves primarily as an intermediate in pharmaceutical synthesis. Its derivatives have shown potential in treating neurological disorders and other medical conditions due to their bioactive properties. Specific applications include:
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Development of inhibitors for casein kinase 1δ, implicated in various diseases including cancer
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Synthesis of small molecule probes for investigating spinal muscular atrophy
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Creation of compounds targeting specific proteins involved in disease mechanisms
Agricultural Chemistry
In agricultural applications, ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate contributes to the formulation of pesticides designed to be environmentally friendly while maintaining efficacy against target pests. Research indicates that such compounds can provide selective action against specific pest species, thereby reducing impacts on non-target organisms.
Material Science
The compound has also found applications in material science, particularly in developing new materials with enhanced properties. Its unique chemical structure allows it to serve as a building block for creating polymers with improved thermal stability and mechanical strength.
Analytical Chemistry
Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate serves as a reference standard in analytical chemistry, particularly in chromatographic methods. Its well-defined structure facilitates accurate identification and quantification of similar compounds in complex biological samples.
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Pharmaceutical Development | Intermediate for drug synthesis | Targeting of neurological disorders and other conditions |
| Agricultural Chemistry | Pesticide formulation | Selective pest control with reduced environmental impact |
| Material Science | Polymer development | Enhanced thermal and mechanical properties |
| Analytical Chemistry | Reference standard | Precise analysis of complex mixtures |
Spectroscopic Analysis Considerations
NMR Spectroscopy Challenges
Researchers working with ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate and related compounds face several challenges in NMR data interpretation, including:
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Overlapping signals, particularly in the aromatic region
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Coupling effects due to the fluorine atom
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Assignment of signals in the isoxazole ring
These challenges can be addressed through:
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Using high-field NMR (≥300 MHz) and two-dimensional techniques such as COSY and HSQC
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Analyzing coupling patterns associated with fluorine-carbon interactions
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Comparing experimental chemical shifts with computational predictions
Mass Spectrometry Data
Mass spectrometric analysis of ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate provides important structural confirmation. The predicted collision cross-section values for various adducts are valuable for analytical method development :
| Adduct | m/z | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]+ | 236.07175 | 151.2 |
| [M+Na]+ | 258.05369 | 163.7 |
| [M+NH4]+ | 253.09829 | 158.0 |
These values facilitate identification and quantification of the compound in complex matrices using techniques such as ion mobility spectrometry coupled with mass spectrometry .
Future Research Directions
Synthetic Methodology Development
Future research on ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate may focus on developing:
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Greener synthetic approaches with reduced environmental impact
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Catalytic methods allowing for asymmetric synthesis of chiral derivatives
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Flow chemistry protocols for continuous manufacturing
Biological Activity Exploration
Additional investigation into the biological properties of ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate and its derivatives could reveal:
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Novel therapeutic applications
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Mechanism of action studies for antimicrobial activity
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Structure-activity relationships to guide rational drug design
Material Science Applications
Exploration of the compound's utility in material science may lead to:
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Development of functional materials with enhanced properties
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Creation of stimuli-responsive polymers
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Application in electronic materials and devices
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